molecular formula C10H8ClNO3 B13025125 (2-Chloro-benzooxazol-5-yl)-acetic acid methyl ester

(2-Chloro-benzooxazol-5-yl)-acetic acid methyl ester

Cat. No.: B13025125
M. Wt: 225.63 g/mol
InChI Key: FLPVHMOPFRYKCQ-UHFFFAOYSA-N
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Description

Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol. This intermediate can then be further reacted with methyl chloroacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, the compound may interfere with cell proliferation pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 2-(2-chloro-1,3-benzoxazol-5-yl)acetate

InChI

InChI=1S/C10H8ClNO3/c1-14-9(13)5-6-2-3-8-7(4-6)12-10(11)15-8/h2-4H,5H2,1H3

InChI Key

FLPVHMOPFRYKCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)Cl

Origin of Product

United States

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